molecular formula C16H16N2O3 B5552251 4-{[(3-methylphenoxy)acetyl]amino}benzamide

4-{[(3-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B5552251
M. Wt: 284.31 g/mol
InChI Key: JCSFTUCAHUIFTJ-UHFFFAOYSA-N
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Description

4-{[(3-methylphenoxy)acetyl]amino}benzamide is an organic compound with the molecular formula C16H16N2O3. This compound is characterized by the presence of a benzamide core structure, which is substituted with a 3-methylphenoxyacetyl group and an amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methylphenoxy)acetyl]amino}benzamide typically involves the acylation of 4-aminobenzamide with 3-methylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out using a continuous flow microreactor system. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-methylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides and phenoxy derivatives.

Scientific Research Applications

4-{[(3-methylphenoxy)acetyl]amino}benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-methylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-methylphenoxy)acetyl]amino}benzamide
  • 4-{[(2-methylphenoxy)acetyl]amino}benzamide
  • 4-{[(3-methoxyphenoxy)acetyl]amino}benzamide

Uniqueness

4-{[(3-methylphenoxy)acetyl]amino}benzamide is unique due to the specific positioning of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its similar compounds.

Properties

IUPAC Name

4-[[2-(3-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-2-4-14(9-11)21-10-15(19)18-13-7-5-12(6-8-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSFTUCAHUIFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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